7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one
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Overview
Description
7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Preparation Methods
The synthesis of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one can be achieved through several routes. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another approach utilizes the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline in the presence of amorphous carbon-supported sulfonic acid as a catalyst . This method offers advantages such as room temperature conditions, short reaction times, and operational simplicity .
Chemical Reactions Analysis
7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the pyrazole and pyridine rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the induction of apoptosis in cancer cells . The compound’s structural similarity to purine bases also allows it to interact with nucleic acids, potentially affecting DNA and RNA synthesis .
Comparison with Similar Compounds
7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridine: This compound shares a similar core structure but differs in the position of the nitrogen atoms and the presence of additional substituents.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with a different tautomeric form, exhibiting distinct chemical and biological properties.
Pyrazolo[3,4-c]pyridine: This compound has a different fusion pattern between the pyrazole and pyridine rings, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C6H5N3O |
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Molecular Weight |
135.12 g/mol |
IUPAC Name |
7,7a-dihydropyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C6H5N3O/c10-6-4-2-1-3-7-5(4)8-9-6/h1-3,5,7H |
InChI Key |
WQYGTQQUURMXOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2C(=C1)C(=O)N=N2 |
Origin of Product |
United States |
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